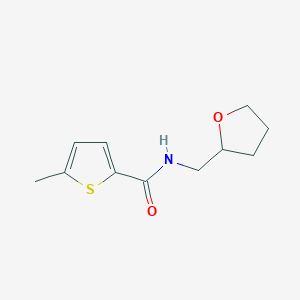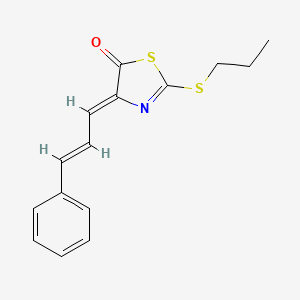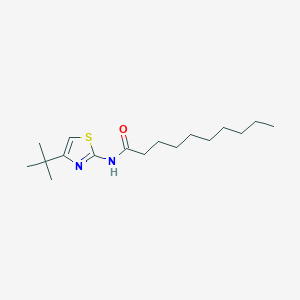![molecular formula C13H16ClN3O2S B4696001 N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4696001.png)
N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide
描述
N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "NAMPT inhibitor" and is known for its ability to inhibit the activity of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a molecule that is involved in various cellular processes.
科学研究应用
N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide has been extensively studied for its potential applications in various fields of research. Some of the research applications of this compound are as follows:
1. Cancer Research: N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to inhibit the activity of N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the levels of NAD and ultimately leads to cell death. Therefore, this compound has potential applications in cancer therapy.
2. Neurodegenerative Diseases: N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Metabolic Disorders: N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to improve glucose and lipid metabolism, making it a potential therapeutic agent for metabolic disorders such as diabetes and obesity.
作用机制
N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide inhibits the activity of N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide, which is an enzyme that catalyzes the rate-limiting step in the biosynthesis of NAD. NAD is a molecule that is involved in various cellular processes, including energy metabolism and DNA repair. Inhibition of N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide leads to a decrease in the levels of NAD, which ultimately leads to cell death.
Biochemical and Physiological Effects:
N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to have various biochemical and physiological effects, including:
1. Decreased NAD Levels: Inhibition of N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide by N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide leads to a decrease in the levels of NAD, which ultimately leads to cell death.
2. Anti-inflammatory Effects: N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
3. Anti-oxidant Effects: N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to have anti-oxidant effects, which may be beneficial in the treatment of various oxidative stress-related diseases.
实验室实验的优点和局限性
N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Specificity: N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide is a specific inhibitor of N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide, which makes it a valuable tool for studying the role of N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide in various cellular processes.
2. Potency: N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide is a potent inhibitor of N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide, which makes it a valuable tool for studying the effects of N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide inhibition on cellular processes.
Limitations:
1. Toxicity: N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to be toxic to some cell types, which may limit its use in certain experiments.
2. Stability: N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide is not very stable and may degrade over time, which may limit its use in long-term experiments.
未来方向
N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide has several potential future directions for research, including:
1. Development of New Therapeutic Agents: N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide has potential applications in the treatment of various diseases, and further research may lead to the development of new therapeutic agents based on this compound.
2. Mechanistic Studies: Further mechanistic studies are needed to understand the role of N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide inhibition in various cellular processes and diseases.
3. Structural Studies: Structural studies of N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide and its interactions with N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide may provide insights into the development of more potent and specific inhibitors of N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide.
4. Combination Therapy: N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide may have potential applications in combination therapy with other drugs for the treatment of various diseases. Further research is needed to explore this possibility.
Conclusion:
N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide is a promising compound that has potential applications in various fields of research, including cancer therapy, neurodegenerative diseases, and metabolic disorders. Its ability to inhibit the activity of N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide makes it a valuable tool for studying the role of N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide in various cellular processes. Further research is needed to fully understand the potential of this compound and to develop new therapeutic agents based on it.
属性
IUPAC Name |
1-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S/c1-3-6-15-13(20)17-16-12(18)8-19-10-4-5-11(14)9(2)7-10/h3-5,7H,1,6,8H2,2H3,(H,16,18)(H2,15,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDPFFMASFDEDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NNC(=S)NCC=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4695930.png)

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4695952.png)

![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4(3H)-pyrimidinone](/img/structure/B4695983.png)


![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(4-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4696004.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4696011.png)
![N-(2-fluorophenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4696014.png)
![1-[2-(4-bromo-2-chlorophenoxy)propanoyl]piperidine](/img/structure/B4696020.png)


